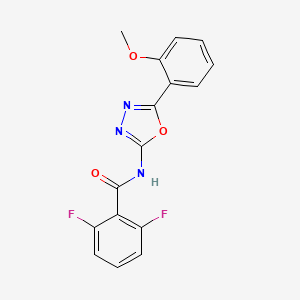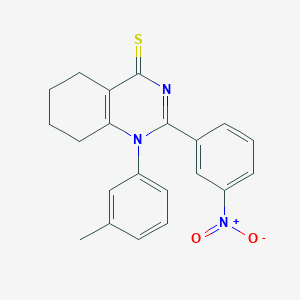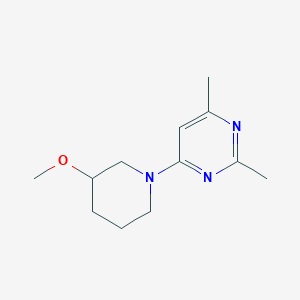
4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidine derivatives have been synthesized through various methods. For instance, intra- and intermolecular reactions have been used to form various piperidine derivatives . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Research has demonstrated the potential of pyrimidine derivatives, including those structurally related to 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine, as antifungal agents. In one study, various pyrimidine derivatives showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting that modifications in the pyrimidine core can lead to compounds with useful antifungal properties (Jafar et al., 2017).
Parkinson's Disease Treatment
The compound has been investigated in the context of Parkinson's disease treatment through its role as an adenosine receptor antagonist. A study described the optimization of pyrimidines for enhanced solubility and efficacy in animal models, highlighting the therapeutic potential of such compounds in neurodegenerative diseases (Zhang et al., 2008).
Antibacterial and Antifungal Screening
Newly synthesized pyrimidine derivatives, including those related to the compound of interest, have been screened for antibacterial and antifungal activities. These studies demonstrate that pyrimidine compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as broad-spectrum antimicrobial agents (Khan et al., 2015).
Molecular Recognition and Chemical Synthesis
The synthesis and structural analysis of pyrimidine derivatives, including their conformational behavior and molecular recognition features, have been extensively studied. These compounds exhibit interesting binding properties and have been used as scaffolds for developing more complex molecules with desired biological or chemical properties (Cocco et al., 2001).
Wirkmechanismus
The mechanism of action of piperidine derivatives can vary depending on their specific structure and application. Some piperidine derivatives have shown anti-tubercular activity and others have been used as potent anti-inflammatory agents . The specific mechanism of action of “4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine” is not known.
Eigenschaften
IUPAC Name |
4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBIQUMYIFBZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



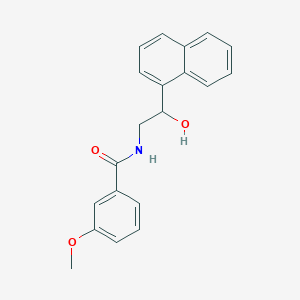
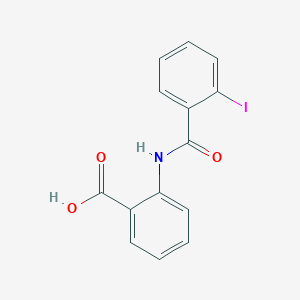
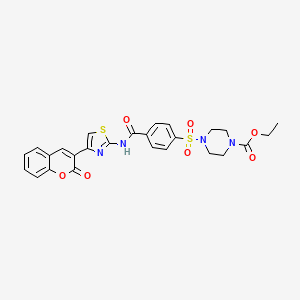
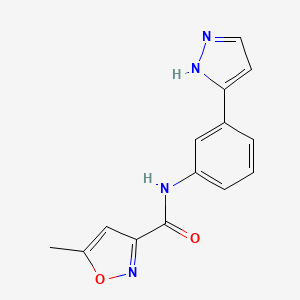
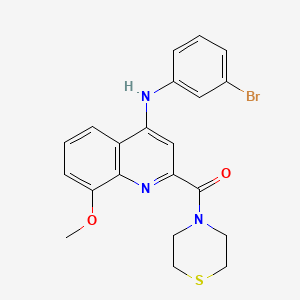
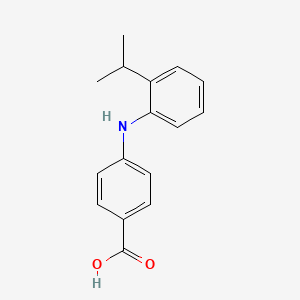
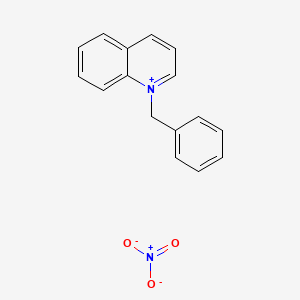
![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)
![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865841.png)
